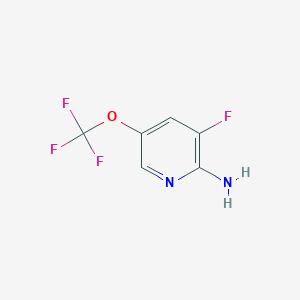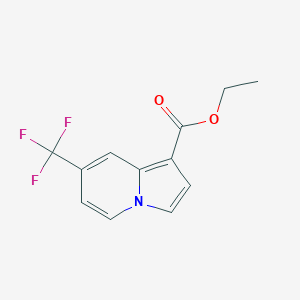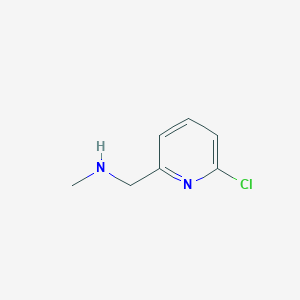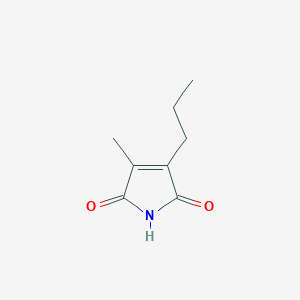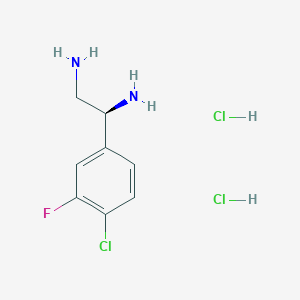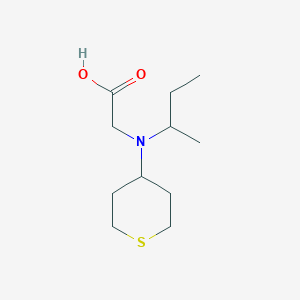
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine is a synthetic organic compound that belongs to the class of glycine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine typically involves the reaction of sec-butylamine with tetrahydro-2H-thiopyran-4-one, followed by the introduction of a glycine moiety. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)alanine
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)valine
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)leucine
Uniqueness
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine is unique due to its specific structural features, such as the presence of the tetrahydro-2H-thiopyran ring and the sec-butyl group. These features may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
2-[butan-2-yl(thian-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-9(2)12(8-11(13)14)10-4-6-15-7-5-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
Clave InChI |
VJAOZSHRBWTUHS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CC(=O)O)C1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)

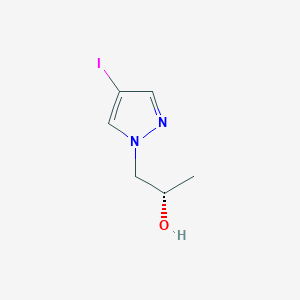
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
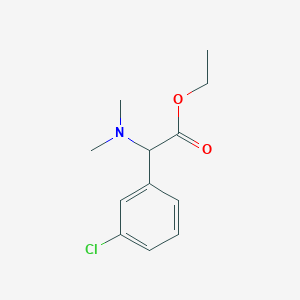
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)

![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
